

Best practices for storing and handling ENS-163 phosphate

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Compound of Interest

Compound Name: ENS-163 phosphate

Cat. No.: B1662751

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Technical Support Center: ENS-163 Phosphate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling **ENS-163 phosphate**. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Storage and Handling

Proper storage and handling of **ENS-163 phosphate** are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Parameter	Recommendation	Citation
Storage Temperature	Store at -20°C.	[1][2][3]
Shipping Condition	Shipped at room temperature in the continental US; may vary elsewhere.	[4]
Solubility	Soluble in DMSO.	[5]
Long-term Storage	For long-term storage, it is recommended to store as a solid at -20°C.	[2][3]

Frequently Asked Questions (FAQs)

Q1: What is **ENS-163 phosphate**?

A1: **ENS-163 phosphate** (CAS 117707-51-4), also known as Sandoz ENS 163 phosphate or Thiopilocarpine phosphate, is a selective muscarinic M1 receptor agonist.^{[4][6][5]} It has been shown to facilitate the induction of long-term potentiation (LTP) in rat hippocampal slices.^[4]

Q2: How should I prepare a stock solution of **ENS-163 phosphate**?

A2: It is recommended to prepare a stock solution in DMSO.^{[6][5]} For a typical 10 mM stock solution, dissolve 3.22 mg of **ENS-163 phosphate** (Molecular Weight: 322.32 g/mol) in 1 mL of DMSO.^[4] Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the stability of **ENS-163 phosphate** in a stock solution?

A3: While specific stability data for **ENS-163 phosphate** in solution is not readily available, it is a common practice for phosphate-containing compounds and muscarinic agonists to be stored at -20°C or lower in anhydrous solvents like DMSO to minimize degradation. For aqueous solutions, it is advisable to prepare them fresh on the day of the experiment from a frozen DMSO stock.

Q4: Is **ENS-163 phosphate** soluble in water or aqueous buffers like ACSF?

A4: The primary solvent for **ENS-163 phosphate** is DMSO.^{[6][5]} While its direct solubility in aqueous buffers may be limited, it is common practice to dilute a DMSO stock solution into the final aqueous experimental buffer (e.g., Artificial Cerebrospinal Fluid - ACSF) to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the biological preparation.

Experimental Protocol: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol is a general guideline based on established methods for LTP induction and the use of muscarinic agonists.^[4] Researchers should optimize parameters for their specific experimental setup.

Materials:

- **ENS-163 phosphate**
- DMSO
- Artificial Cerebrospinal Fluid (ACSF)
- Rat hippocampal slices (300-400 μm thick)
- Electrophysiology recording setup (including slice chamber, electrodes, amplifier, and data acquisition system)

Procedure:

- **Slice Preparation:** Prepare acute hippocampal slices from rats according to standard laboratory procedures.^[7] Maintain slices in an interface or submerged chamber perfused with oxygenated ACSF.
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **ENS-163 phosphate** in DMSO.
- **Baseline Recording:**
 - Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
 - Record baseline excitatory postsynaptic potentials (EPSPs) for at least 20-30 minutes to ensure a stable response.
- **Application of ENS-163 Phosphate:**
 - Dilute the **ENS-163 phosphate** stock solution into the ACSF to a final concentration of 2 μM .
 - Perfuse the hippocampal slices with the ACSF containing **ENS-163 phosphate** for at least 30 minutes prior to LTP induction.^[4]

- LTP Induction:
 - Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[\[4\]](#)
- Post-Induction Recording:
 - Continue to record EPSPs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.

Experimental Parameter	Value/Range	Citation
ENS-163 Phosphate Concentration	2 μ M	[4]
Pre-incubation Time	30 minutes	[4]
Hippocampal Slice Thickness	300-400 μ m	[7]
LTP Induction Protocol	Theta-Burst Stimulation (TBS)	[4]

Troubleshooting Guide

This guide addresses common issues that may arise during LTP experiments using **ENS-163 phosphate**.

Q1: I am not observing any potentiation after applying **ENS-163 phosphate** and inducing LTP. What could be the problem?

A1:

- Inactive Compound: Ensure that the **ENS-163 phosphate** has been stored and handled correctly to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
- Suboptimal Slice Health: The viability of the hippocampal slices is crucial for successful LTP induction.[\[6\]](#) Ensure that the slicing and recovery procedures are optimized to maintain healthy neurons.

- **Incorrect Drug Concentration:** Verify the calculations for your stock solution and final dilution. The effective concentration of **ENS-163 phosphate** may need to be optimized for your specific experimental conditions.
- **Inadequate Stimulation:** The parameters of the high-frequency stimulation (HFS) protocol may need to be adjusted. The intensity, frequency, or duration of the stimulation might be insufficient to induce LTP in your preparation.

Q2: The baseline synaptic response is unstable after applying **ENS-163 phosphate**. What should I do?

A2:

- **Solvent Effects:** High concentrations of DMSO can affect neuronal health and synaptic transmission. Ensure the final concentration of DMSO in your ACSF is minimal (ideally less than 0.1%).
- **Receptor Desensitization:** Prolonged exposure to a high concentration of an agonist can sometimes lead to receptor desensitization. Consider reducing the pre-incubation time or the concentration of **ENS-163 phosphate**.
- **Slice Movement:** Ensure the slice is securely anchored in the recording chamber to prevent any movement that could lead to an unstable recording.

Q3: I am observing a decrease in the synaptic response after applying **ENS-163 phosphate**. Why is this happening?

A3:

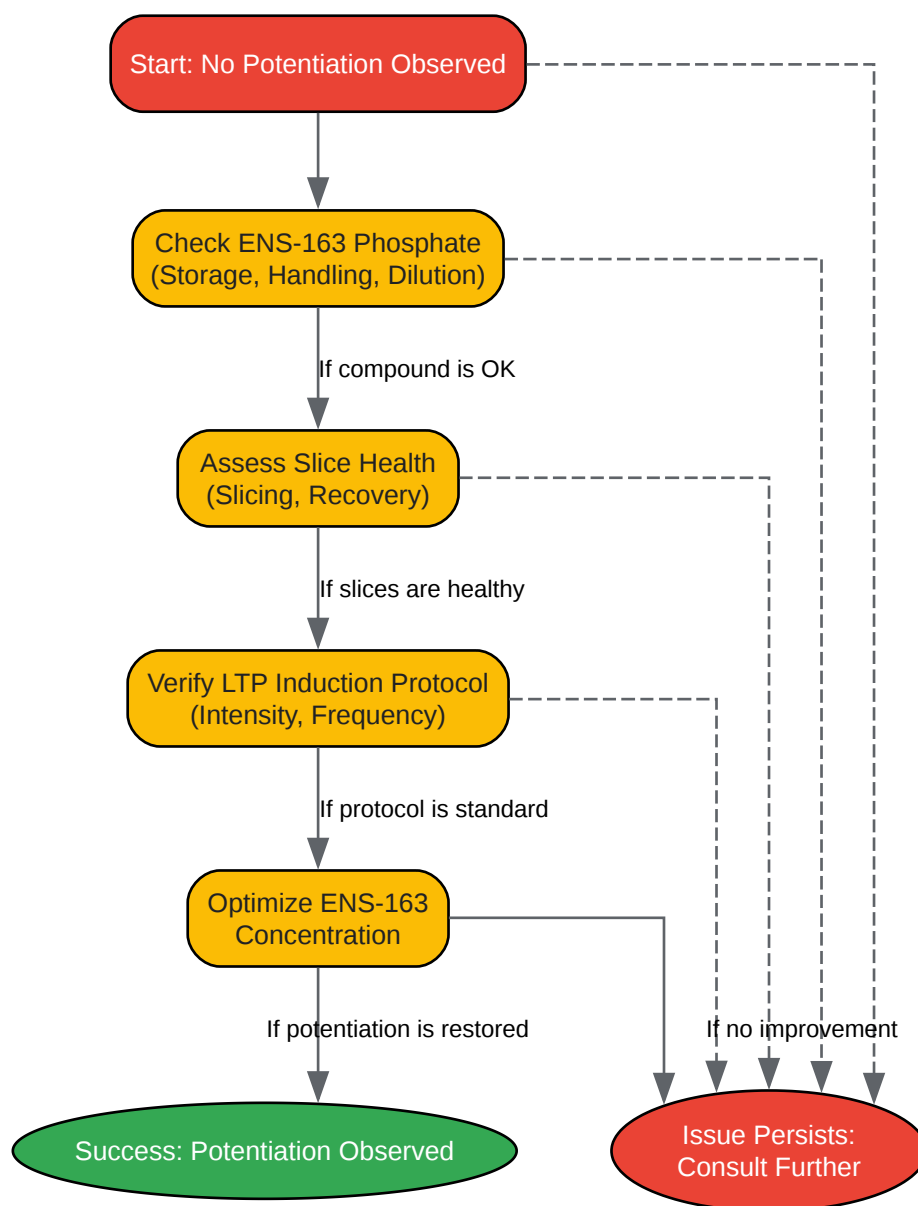
- **Excitotoxicity:** While **ENS-163 phosphate** is expected to facilitate LTP, excessive activation of muscarinic receptors in conjunction with glutamatergic stimulation could potentially lead to excitotoxicity and a subsequent depression of synaptic transmission. Monitor the health of your slices and consider reducing the concentration of the agonist.
- **Off-Target Effects:** Although ENS-163 is described as a selective M1 agonist, at higher concentrations, it might have off-target effects on other receptors that could lead to synaptic depression.

Q4: My recordings are noisy, making it difficult to analyze the data. How can I reduce the noise?

A4:

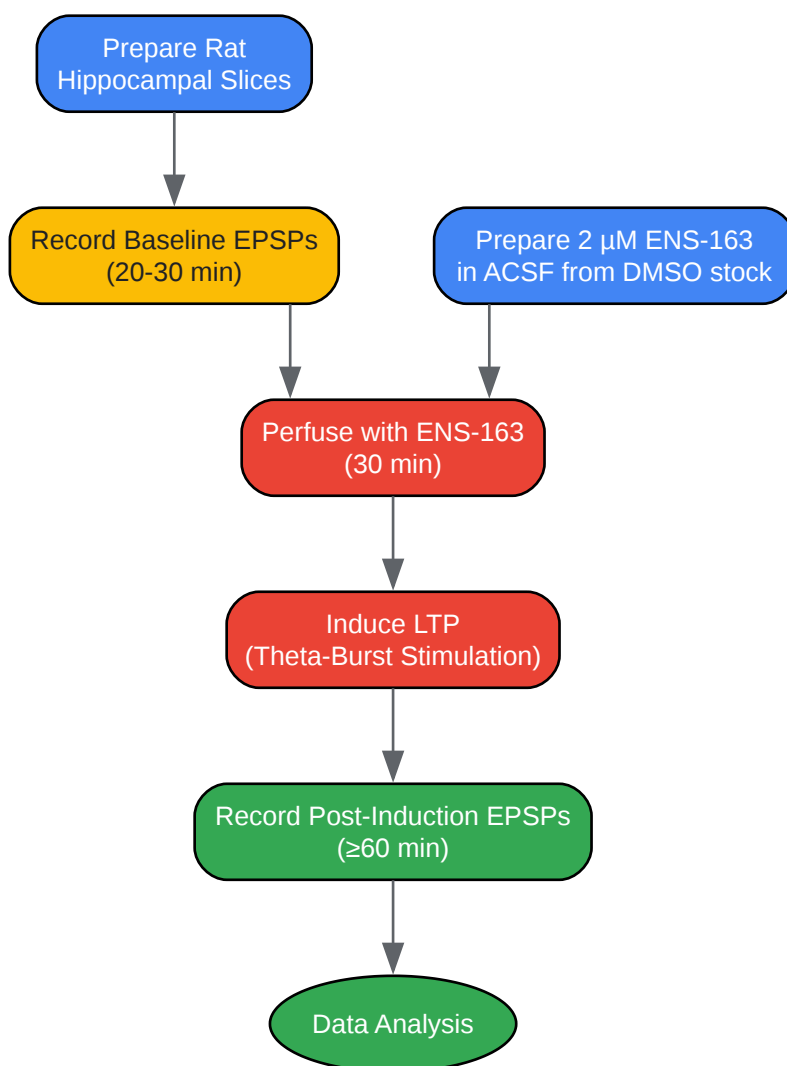
- **Grounding and Shielding:** Ensure that your electrophysiology setup is properly grounded and shielded from sources of electrical noise.
- **Electrode Quality:** Use high-quality recording electrodes with appropriate resistance. A broken or clogged electrode can be a significant source of noise.
- **Perfusion System:** Air bubbles or fluctuations in the perfusion flow rate can introduce mechanical noise into the recording. Ensure a smooth and consistent flow of ACSF over the slice.

Visualizations



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Caption: Troubleshooting workflow for experiments where LTP is not observed.



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Caption: Experimental workflow for LTP induction with **ENS-163 phosphate**.

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